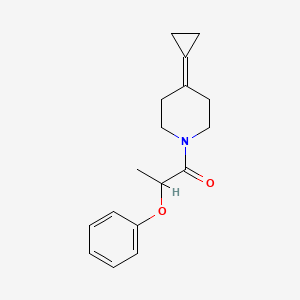
5-Bromo-8-hydrazinyl-1,7-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Bromo-8-hydrazinyl-1,7-naphthyridine” is a derivative of naphthyridine, a class of compounds that are analogs of naphthalene with two fused pyridine rings . Naphthyridines have significant importance in the field of medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of naphthyridine derivatives has been a topic of interest in recent years. Various strategies have been employed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Chemical Reactions Analysis
Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Aplicaciones Científicas De Investigación
Synthesis and Animation
5-Bromo-8-hydrazinyl-1,7-naphthyridine plays a role in the synthesis and animation of related chemical compounds. Its reaction with potassium amide in liquid ammonia results in tele-amination, producing various aminated naphthyridines, which are useful in chemical synthesis and research (Woźniak & Plas, 1978).
Bromination of Naphthyridines
This compound contributes to understanding the bromination process of naphthyridines, a key step in organic synthesis for creating various derivatives with potential applications in material science and pharmaceuticals (Malm, Börnfeldt & Gronowitz, 1994).
Functionalization and Synthesis
The functionalization of related naphthyridines has been explored, offering routes to synthesize heterocyclic natural products and their analogues. This includes understanding the role of this compound in direct ring metalation and subsequent reactions to produce diverse products (Melzer, Plodek & Bracher, 2019).
Histochemical Applications
This compound has been used in histochemical studies for the demonstration of esterases, contributing to a better understanding of enzymatic activities in various tissues (Pearson & Defendi, 1957).
Hydrogen Bonding and Supramolecular Architecture
Studies on hydrogen bonding between bases like this compound and acidic compounds enhance the understanding of molecular interactions, crucial in the design of molecular structures and materials (Jin et al., 2010).
Ligand Construction
It's used in the construction of ligands for Ru(II) complexes. This includes the development of new bidentate and tridentate ligands, essential for applications in catalysis and material science (Singh & Thummel, 2009).
Synthesis of Novel Derivatives
The synthesis of novel 1,8-naphthyridine derivatives, starting from the reaction of this compound, offers pathways to create various compounds with potential applications in drug discovery and material science (Khalifa, Al-Omar & Ahmed, 2017).
Anion Recognition and Sensing
Derivatives of this compound have been used in anion recognition studies, particularly for fluoride ion sensing. This contributes to the development of new sensory materials and devices (Chahal, Dar & Sankar, 2018).
Safety and Hazards
While specific safety and hazard information for “5-Bromo-8-hydrazinyl-1,7-naphthyridine” is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Direcciones Futuras
The future directions for research on “5-Bromo-8-hydrazinyl-1,7-naphthyridine” and related compounds could involve further exploration of their synthesis, reactivity, and applications. Given their significant biological activities, these compounds could have potential applications in medicinal chemistry and other fields .
Propiedades
IUPAC Name |
(5-bromo-1,7-naphthyridin-8-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-6-4-12-8(13-10)7-5(6)2-1-3-11-7/h1-4H,10H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTVWSVHABWHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2Br)NN)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5Z)-5-[(4-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2999465.png)
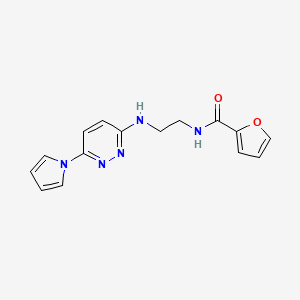
![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2999471.png)
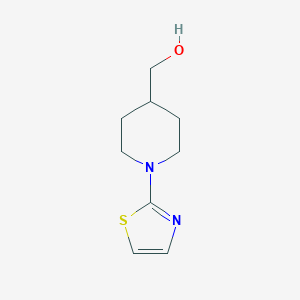
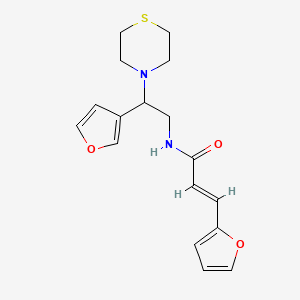

![N-allyl-5-({4-[(2,2-dimethylpropanoyl)amino]phenoxy}methyl)isoxazole-3-carboxamide](/img/structure/B2999477.png)
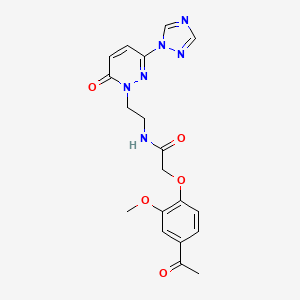
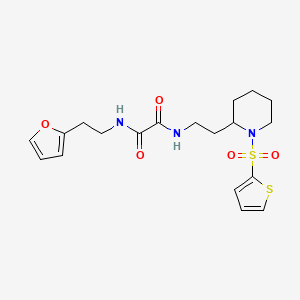
![N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine,trifluoroacetatesalt](/img/structure/B2999481.png)
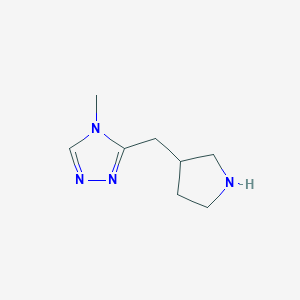
![Methyl 5-[(3,4-dichlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2999484.png)
![N-(4-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2999486.png)
